molecular formula C13H15ClN2O3S B4425910 N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4425910
M. Wt: 314.79 g/mol
InChI Key: BOFAPRJVOFIWBS-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:

  • A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
  • A 3-oxothiomorpholin-2-yl group linked to the α-carbon of the acetamide backbone.

Molecular Formula: C₁₅H₁₈ClN₂O₃S (inferred from analogs in ).
Key Features:

  • logP: ~1.8 (predicted based on thiomorpholin derivatives), indicating moderate lipophilicity.
  • Hydrogen Bond Acceptors/Donors: 5 acceptors and 2 donors, contributing to solubility and target interactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-19-10-3-2-8(14)6-9(10)16-12(17)7-11-13(18)15-4-5-20-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFAPRJVOFIWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Thiomorpholin vs. Morpholinone Derivatives
  • N-(4-isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide (): Replaces thiomorpholin with a morpholinone ring (oxygen instead of sulfur).
Thiomorpholin vs. Pyridazinone Derivatives
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide (): Features a pyridazinone core instead of thiomorpholin. Activity: Potent FPR2 agonist (calcium mobilization in neutrophils). Key Difference: Pyridazinone’s planar structure may enhance aromatic stacking interactions, unlike the non-planar thiomorpholin.

Substituted Acetamides with Varying Aromatic Groups

Chlorophenyl and Methoxyphenyl Variants
  • N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide (): Substitutes thiomorpholin with a thiophene-methylamino group. Molecular Formula: C₁₅H₁₇ClN₂O₂S. Activity: No direct data, but thiophene derivatives often exhibit antimicrobial or CNS activity.
  • 2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide ():

    • Contains an oxadiazole-thiophene hybrid.
    • logP : 1.479 (lower than thiomorpholin analogs), suggesting improved aqueous solubility.

Anticancer Acetamide Derivatives

  • N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (Compound 6e, ):
    • Activity : IC₅₀ of 4.6 μM (PANC-1) and 2.2 μM (HepG2).
    • Structural Contrast : Oxadiazole and pyridine moieties replace thiomorpholin, emphasizing the role of rigid heterocycles in cytotoxicity.

Pharmacological and Physicochemical Property Analysis

Physicochemical Comparison

Compound Molecular Weight logP Key Structural Feature Biological Activity Reference
Target Compound (Thiomorpholin) ~340 ~1.8 3-Oxothiomorpholin Inferred enzyme modulation
N-(4-ethylphenyl)-2-(3-oxothiomorpholin) 278.37 1.833 3-Oxothiomorpholin Not reported
Compound 6e (Oxadiazole) N/A N/A Oxadiazole-sulfanyl Anticancer (IC₅₀: 2.2 μM)
Pyridazinone Acetamide (FPR2 agonist) N/A N/A Pyridazinone FPR2 agonism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

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